4-({1-[3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carbonyl]azetidin-3-yl}oxy)pyridine-2-carboxamide
Description
Properties
IUPAC Name |
4-[1-[3-(difluoromethyl)-1-methylpyrazole-4-carbonyl]azetidin-3-yl]oxypyridine-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15F2N5O3/c1-21-7-10(12(20-21)13(16)17)15(24)22-5-9(6-22)25-8-2-3-19-11(4-8)14(18)23/h2-4,7,9,13H,5-6H2,1H3,(H2,18,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVPWAZKBKWPIBR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=N1)C(F)F)C(=O)N2CC(C2)OC3=CC(=NC=C3)C(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15F2N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Halide-Based Cyclization (CN111362874B)
This method employs 2,2-difluoroacetyl halide (X = F, Cl) as the starting material. The process involves two key steps:
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Substitution/Hydrolysis : An α,β-unsaturated ester reacts with 2,2-difluoroacetyl halide in the presence of an acid-binding agent (e.g., triethylamine) and organic solvent (e.g., tetrahydrofuran). Subsequent alkaline hydrolysis yields α-difluoroacetyl intermediate carboxylic acid.
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Condensation/Cyclization : The intermediate undergoes cyclization with methylhydrazine hydrate (≥40% concentration) catalyzed by potassium iodide at −30°C to −20°C. Post-cyclization distillation removes solvents, followed by acidification and recrystallization in ethanol/water (40% v/v) to achieve >99.5% purity.
Key Data :
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Yield: 75.9%
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Isomer Ratio (3- vs. 5-substituted): 95:5
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Purity: 99.6% (HPLC)
Carbonylative Insertion (CN117304112A)
A novel approach utilizes difluoromethane and carbon monoxide under catalytic conditions. Propiolic acid serves as the carboxylation agent, reacting with intermediates generated via sodium formate-mediated carbonylation. This method reduces reliance on halogenated reagents and minimizes byproduct formation.
Key Data :
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Yield: 68–72%
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Selectivity: >90%
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Solvent System: Ethanol/water (1:1)
Ethyl Difluoroacetoacetate Route (WO2014120397A1)
Ethyl difluoroacetoacetate undergoes acidification with in situ-generated carbonic acid (CO₂/H₂O), followed by cyclization with methylhydrazine. This method simplifies isolation by leveraging the sodium enolate’s solubility properties.
Key Data :
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Yield: 70–75%
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Purity: 98% (GC-MS)
Comparative Analysis of Pyrazole Synthesis Methods
| Method | Yield (%) | Purity (%) | Isomer Ratio | Scalability |
|---|---|---|---|---|
| Halide-Based | 75.9 | 99.6 | 95:5 | High |
| Carbonylative | 70 | 97 | 98:2 | Moderate |
| Difluoroacetoacetate | 72.5 | 98 | 93:7 | High |
Synthesis of Azetidin-3-Yloxy Pyridine-2-Carboxamide
The azetidine-pyridine fragment is synthesized via sequential functionalization:
Azetidine Ring Construction
Azetidine-3-ol is prepared through ring-closing metathesis of 1,3-diaminopropane derivatives or epoxide ring-opening reactions. Subsequent protection with tert-butyldimethylsilyl (TBS) groups ensures stability during downstream reactions.
Pyridine-2-Carboxamide Functionalization
Pyridine-2-carboxylic acid is converted to its acid chloride using thionyl chloride, followed by amidation with ammonium hydroxide. The hydroxyl group at the 4-position is activated for coupling via Mitsunobu reaction or nucleophilic substitution.
Coupling of Pyrazole and Azetidine-Pyridine Fragments
The final step involves forming an amide bond between 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid and the azetidin-3-yloxy pyridine-2-carboxamide.
Activation and Coupling
The carboxylic acid is activated using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) in dichloromethane. The azetidine amine attacks the activated carbonyl, yielding the target compound.
Optimization Insights :
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Temperature: 0°C → room temperature
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Solvent: Dichloromethane > DMF (reduced side reactions)
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Yield: 82–85% (HPLC)
Purification
Silica gel chromatography (ethyl acetate/hexanes, 3:7) removes unreacted starting materials. Final recrystallization in acetonitrile achieves >99% purity.
Challenges and Innovations
Isomer Control
The position of the difluoromethyl group (3- vs. 5-) critically impacts bioactivity. Low-temperature cyclization (−30°C) and potassium iodide catalysis suppress 5-isomer formation to <5%.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : The compound can undergo oxidation, especially at the difluoromethyl group, leading to the formation of carboxylic acids under strong oxidizing conditions.
Reduction: : It can be reduced at various positions, notably the carbonyl groups, using agents like lithium aluminum hydride or sodium borohydride, yielding alcohols or other reduced forms.
Substitution: : The azetidine and pyrazole rings are prone to nucleophilic and electrophilic substitution reactions. For instance, substitution at the pyrazole nitrogen can be achieved using alkylating agents under basic conditions.
Common Reagents and Conditions
Oxidizing Agents: : Potassium permanganate, chromium trioxide.
Reducing Agents: : Lithium aluminum hydride, sodium borohydride.
Substituting Agents: : Alkyl halides, acyl chlorides.
Major Products
Oxidation Products: : Carboxylic acids, ketones.
Reduction Products: : Alcohols, amines.
Substitution Products: : Alkylated or acylated derivatives.
Scientific Research Applications
Based on the search results, there is no direct information about the applications of the compound "4-({1-[3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carbonyl]azetidin-3-yl}oxy)pyridine-2-carboxamide" . However, several search results discuss the related compound 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid , which is used as an intermediate in the production of several fungicides .
3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid
General Information: 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid is a chemical compound featuring a pyrazole ring with difluoromethyl, methyl, and carboxylic acid groups attached at specific positions .
Chemical Properties:
- Molecular Formula:
- Molecular Weight: 176.12
- CAS No: 176969-34-9
- Melting Point: 201-203°C
- Boiling Point: 315.9±42.0 °C (Predicted)
- Form: Solid
- Color: White to Off-White
Applications in Fungicides: 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid is utilized as an intermediate in the synthesis of several fungicides that inhibit succinate dehydrogenase (SDHI) . These fungicides are effective against a broad spectrum of fungal species, including Zymoseptoria tritici, which causes septoria leaf blotch in cereals .
Examples of SDHI Inhibitors containing the pyrazole:
Mechanism of Action
The exact mechanism of action depends on its application. In medicinal chemistry, it typically interacts with enzymes or receptors, modulating their activity. The difluoromethyl group enhances metabolic stability and bioavailability. The azetidine and pyrazole rings contribute to binding affinity and specificity, while the pyridine-2-carboxamide moiety can act as a hydrogen bond donor or acceptor, interacting with target biomolecules.
Comparison with Similar Compounds
Similar Compounds
4-({1-[3-(trifluoromethyl)-1-methyl-1H-pyrazole-4-carbonyl]azetidin-3-yl}oxy)pyridine-2-carboxamide: : Similar structure with a trifluoromethyl group, offering different electronic properties.
3-({1-[3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carbonyl]azetidin-3-yl}oxy)pyridine-2-carboxamide: : Variation in pyridine substitution pattern, affecting binding and reactivity.
4-({1-[3-(difluoromethyl)-1-phenyl-1H-pyrazole-4-carbonyl]azetidin-3-yl}oxy)pyridine-2-carboxamide: : Phenyl group instead of methyl, altering hydrophobicity and steric effects.
Uniqueness
Enhanced Metabolic Stability: : Due to the difluoromethyl group.
Improved Binding Affinity: : Resulting from the specific arrangement of functional groups.
Versatility in Applications: : From medicinal to industrial uses.
There's your detailed analysis! Hope that quenched your scientific curiosity. Anything more specific you'd like to know about this compound?
Biological Activity
The compound 4-({1-[3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carbonyl]azetidin-3-yl}oxy)pyridine-2-carboxamide is a derivative of the 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid, which has been recognized for its significant biological activities, particularly in the field of agriculture as a fungicide. This article explores its biological activity, focusing on antifungal properties, structure-activity relationships (SAR), and synthesis methods.
Chemical Structure
The compound features a complex molecular structure that includes:
- A pyridine ring
- An azetidine moiety
- A pyrazole core with difluoromethyl and carbonyl functional groups
Antifungal Properties
Research indicates that compounds derived from 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid exhibit potent antifungal activity. A study demonstrated that various derivatives showed significant inhibition against several phytopathogenic fungi, outperforming established fungicides like boscalid .
Table 1: Antifungal Activity of Selected Compounds
| Compound | Fungal Species Tested | Inhibition Rate (%) | Reference |
|---|---|---|---|
| 9m | Alternaria, Fusarium, Rhizoctonia | >80% | |
| Boscalid | Alternaria | 60% | |
| Fluxapyroxad | Fusarium | 70% |
The antifungal mechanism primarily involves the inhibition of succinate dehydrogenase (SDH) , a critical enzyme in the mitochondrial respiration chain. This inhibition disrupts the energy production in fungal cells, leading to cell death. Molecular docking studies suggest that specific interactions between the compound and amino acids in the active site of SDH enhance its inhibitory potency .
Structure-Activity Relationships (SAR)
Understanding the SAR is crucial for optimizing the biological activity of these compounds. The presence of specific functional groups such as difluoromethyl and various substituents on the pyrazole ring significantly affects antifungal efficacy. For instance, modifications to the azetidine group can enhance binding affinity to target sites on fungal enzymes .
Table 2: Summary of Structural Modifications and Their Effects
| Modification | Effect on Activity |
|---|---|
| Addition of bromo group | Increased antifungal activity |
| Alteration of carbonyl position | Decreased binding affinity |
| Variations in azetidine substituents | Enhanced selectivity |
Study 1: In Vitro Efficacy
A series of experiments were conducted to evaluate the in vitro efficacy of various derivatives against seven common fungal pathogens. The compound 9m was found to exhibit superior activity compared to traditional fungicides, indicating its potential as a lead compound for further development .
Study 2: Field Trials
Field trials involving crops susceptible to fungal infections showed that formulations containing this compound provided effective control over disease progression, particularly against Alternaria species, which are notorious for causing blight in tomatoes and potatoes .
Q & A
Basic Research Questions
Q. What are the key synthetic pathways for preparing 4-({1-[3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carbonyl]azetidin-3-yl}oxy)pyridine-2-carboxamide?
- The compound is synthesized via multi-step reactions. A critical intermediate is 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carbonyl chloride , prepared by treating 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid with thionyl chloride (SOCl₂) and catalytic N,N-dimethylformamide (DMF) at 95°C for 4 hours . This acyl chloride is then reacted with an azetidine derivative (e.g., azetidin-3-ol) under nucleophilic acyl substitution conditions. Subsequent coupling with pyridine-2-carboxamide derivatives completes the synthesis. Key steps require anhydrous conditions and purification via column chromatography .
Q. How can researchers characterize the structural integrity of this compound?
- X-ray crystallography is the gold standard for confirming molecular geometry, as demonstrated for structurally similar pyrazole-carboxamide derivatives . NMR spectroscopy (¹H, ¹³C, ¹⁹F) is essential for verifying functional groups and substituent positions. For example, the difluoromethyl group shows distinct ¹⁹F NMR splitting patterns (~-110 to -120 ppm), while the azetidine ring protons appear as multiplet signals in ¹H NMR . Mass spectrometry (HRMS) validates molecular weight, and IR spectroscopy confirms carbonyl (C=O) and amide (N-H) bonds .
Q. What are the common solvents and reaction conditions for optimizing yield in its synthesis?
- Polar aprotic solvents like dichloromethane (CH₂Cl₂) or tetrahydrofuran (THF) are preferred for acylation steps due to their compatibility with acyl chlorides. Catalytic DMF accelerates chloride formation . Reaction temperatures vary: 0–5°C for sensitive intermediates (e.g., azetidine coupling) and 80–95°C for prolonged condensations. Yield optimization often requires iterative adjustments of stoichiometry (1.2–1.5 equivalents of acyl chloride) and reaction time (4–12 hours) .
Advanced Research Questions
Q. How can computational methods improve the design of derivatives with enhanced bioactivity?
- Density Functional Theory (DFT) calculations predict electronic properties (e.g., HOMO-LUMO gaps) and reactive sites for derivatization. For example, the pyridine-2-carboxamide moiety’s electron-deficient nature suggests potential π-π stacking interactions with biological targets . Molecular docking simulates binding affinities to enzymes (e.g., kinases) by analyzing hydrogen bonds between the difluoromethyl group and hydrophobic pockets . ICReDD’s reaction path search algorithms integrate quantum chemistry and machine learning to propose novel synthetic routes .
Q. What experimental strategies resolve contradictions in reported biological activity data for pyrazole-carboxamide analogs?
- Discrepancies often arise from variations in assay conditions (e.g., cell lines, pH). Dose-response curves (IC₅₀/EC₅₀) should be replicated across multiple models (e.g., cancer vs. bacterial cells) . For example, fluorinated pyrazoles exhibit pH-dependent solubility, affecting bioavailability. Metabolic stability assays (e.g., liver microsome studies) clarify whether inconsistent in vivo results stem from rapid degradation . Cross-referencing crystallographic data with SAR (structure-activity relationship) models also identifies steric hindrance or conformational flexibility issues .
Q. How can statistical design of experiments (DoE) optimize reaction parameters for scaled-up synthesis?
- Factorial design (e.g., 2³ factorial matrix) evaluates the impact of temperature, catalyst loading, and solvent ratio on yield . For instance, a central composite design might reveal that nanoscale TiO₂ catalysis (0.5–1.5 mol%) improves difluoromethylation efficiency compared to traditional acid catalysts . Response surface methodology (RSM) then identifies optimal conditions (e.g., 95°C, 1.2 mol% TiO₂, 6-hour reaction) while minimizing byproducts .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
